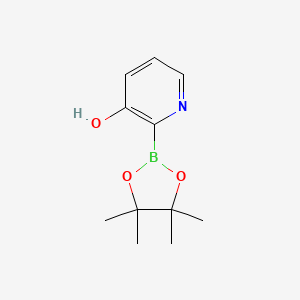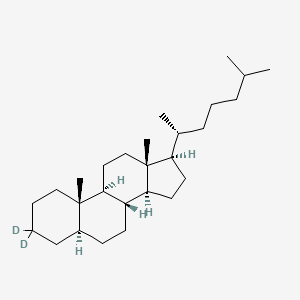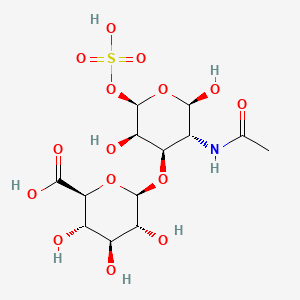
Methyl 1-(4-aminophenyl)cyclopropanecarboxylate
科学的研究の応用
Applications in Plant Science and Food Preservation
Ethylene Inhibition in Agriculture
Compounds like 1-Methylcyclopropene (1-MCP) are notable for their application in agriculture to inhibit the action of ethylene, a natural plant hormone responsible for ripening and senescence in fruits and vegetables. 1-MCP has been extensively researched for its ability to extend the shelf life of various crops by binding to the ethylene receptor and preventing the ethylene from triggering ripening processes. This is particularly beneficial in controlling the ripeness of harvested fruits and vegetables during storage and transport, ensuring they reach consumers in optimal condition (Blankenship & Dole, 2003; Watkins, 2006).
Environmental Chemistry
Degradation of Environmental Pollutants
Advanced oxidation processes (AOPs) are a significant area of research for the degradation of persistent organic pollutants in water. Compounds like acetaminophen, a common pharmaceutical, can undergo complex degradation pathways when treated with AOPs, leading to various by-products. Research into these processes helps in understanding the removal efficiency, the formation of potentially toxic by-products, and the overall impact on water quality (Qutob et al., 2022).
Material Science
Chemosensors
Derivatives of phenolic compounds, like 4-methyl-2,6-diformylphenol, have been used to develop chemosensors for detecting various analytes, including metal ions, anions, and neutral molecules. These chemosensors are crucial for environmental monitoring, medical diagnostics, and industrial processes. The selectivity and sensitivity of these sensors can be tailored by modifying the phenolic compound, showcasing the versatility of chemical derivatives in analytical applications (Roy, 2021).
特性
IUPAC Name |
methyl 1-(4-aminophenyl)cyclopropane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-14-10(13)11(6-7-11)8-2-4-9(12)5-3-8/h2-5H,6-7,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHUXVTQTBMIHPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC1)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10730402 | |
| Record name | Methyl 1-(4-aminophenyl)cyclopropane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10730402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-(4-aminophenyl)cyclopropanecarboxylate | |
CAS RN |
824937-45-3 | |
| Record name | Methyl 1-(4-aminophenyl)cyclopropane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10730402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 1-(4-aminophenyl)cyclopropane-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-methoxyphenyl)methyl (6S)-7-amino-3-(chloromethyl)-6-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-4-carboxylate;hydrochloride](/img/structure/B569505.png)
![2-[[9-[(4aS,7R,7aR)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-amino-6-oxo-1H-purin-8-yl]sulfanyl]acetic acid](/img/structure/B569506.png)
![Spiro[cyclopropane-1,5-[7]oxa[2]azabicyclo[2.2.1]heptane] (9CI)](/img/no-structure.png)

![3-[(Dimethylamino)methyl]-4-[methyl(phenyl)amino]furan-2(5H)-one](/img/structure/B569512.png)


![[1,1-Biphenyl]-3,3-diol,6,6-dimethyl-](/img/structure/B569521.png)

